![molecular formula C12H21NO5 B13499989 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid
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Overview
Description
The compound 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid features a tert-butoxycarbonyl (Boc)-protected amino group attached to a central carbon, which is further substituted with a 1-methoxycyclobutyl moiety and an acetic acid backbone. This structure combines conformational restriction (via the cyclobutyl ring) with the Boc group’s stability, making it a valuable intermediate in peptide synthesis and drug development . The methoxycyclobutyl group introduces moderate steric hindrance and strain, while the ether oxygen may enhance solubility compared to purely aliphatic substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane at a controlled temperature of around 303 K (30°C) for approximately 2 hours. The resulting product is then purified by crystallization from methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve nucleophiles such as sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The methoxycyclobutyl moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table and discussion highlight structural and functional differences between the target compound and key analogs:
Table 1: Comparative Overview of Structurally Related Compounds
Compound Name | Molecular Formula | Substituent | Key Features |
---|---|---|---|
Target compound | C₁₄H₂₃NO₅* | 1-Methoxycyclobutyl | Four-membered ether ring; Boc protection; moderate strain and solubility |
(2S)-3-Biphenyl-4-yl-Boc-amino propanoic acid | C₂₀H₂₃NO₄ | Biphenyl-4-yl | Extended aromatic conjugation; higher molecular weight; enhanced rigidity |
Boc-amino-p-tolyl-acetic acid | C₁₄H₁₉NO₄ | p-Tolyl (4-methylphenyl) | Aromatic substituent; methyl group enhances lipophilicity |
3-Hydroxyadamantyl-Boc-amino acetic acid | C₁₇H₂₅NO₅ | 3-Hydroxyadamantyl | Bulky, rigid structure; polar hydroxyl group improves H-bonding capacity |
Cyclohexyl-Boc-aminomethyl acetic acid | C₁₄H₂₅NO₄ | Cyclohexyl with Boc-aminomethyl | Flexible six-membered ring; potential for secondary amine formation |
Piperazinyl-bromophenyl-Boc-amino acetic acid | C₁₇H₂₂BrN₂O₄ | Bromophenyl and Boc-piperazinyl | Heavy bromine atom; introduces halogen interactions |
4,4-Difluorocyclohexyl-Boc-amino acetic acid | C₁₄H₂₂F₂NO₄ | 4,4-Difluorocyclohexyl | Fluorine atoms increase lipophilicity and metabolic stability |
Bicyclo[1.1.1]pentane-chloro-methylphenyl analog | C₂₀H₂₃ClNO₄ | Bicyclo[1.1.1]pentane-chloro-methylphenyl | High strain; rigid 3D structure; chlorine enhances electronegativity |
Key Structural and Functional Comparisons
Aromatic vs. Aliphatic Substituents
- Target compound vs. However, the p-tolyl group’s methyl substituent increases lipophilicity, which may enhance membrane permeability in drug candidates .
- These features are absent in the target compound’s aliphatic cyclobutyl group .
Steric and Conformational Effects
- 3-Hydroxyadamantyl derivative () : The adamantyl group imposes significant steric bulk and rigidity, which could hinder synthetic accessibility but improve binding specificity in enzyme inhibitors. In contrast, the target compound’s cyclobutyl ring balances moderate strain with synthetic feasibility .
Electronic and Solubility Profiles
- The target compound’s methoxy group offers a balance of polarity and lipophilicity, suitable for aqueous solubility in early-stage formulations .
- Cyclohexyl derivative () : The flexible cyclohexane ring may reduce metabolic stability compared to the target compound’s strained cyclobutyl moiety, which restricts rotational freedom and degradation pathways .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid, often referred to as Boc-amino acid derivatives, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid is C11H21NO4, with a molecular weight of 233.29 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in organic solvents.
Synthesis
The synthesis of Boc-amino acids typically involves the protection of the amino group followed by coupling reactions. For this specific compound, the synthesis can be achieved through the following steps:
- Preparation of the Boc-protected amino acid : The amino acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to yield the Boc-protected derivative.
- Cyclobutane formation : The cyclobutane moiety is introduced via cyclization reactions involving suitable precursors.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that Boc-protected amino acids can exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor cell proliferation, making them candidates for further development in cancer therapy .
- Neuroprotective Effects : Certain Boc-amino acid derivatives have been investigated for their neuroprotective capabilities, particularly in models of neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
A study conducted by Tehranchian et al. evaluated the antibacterial activity of various Boc-amino acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting strong antibacterial properties .
Case Study 2: Antitumor Effects
In vitro studies on human cancer cell lines showed that Boc-amino acid derivatives could inhibit cell growth significantly. For instance, a derivative was found to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid with high purity?
- Methodological Answer : Prioritize Boc (tert-butoxycarbonyl) protection strategies to stabilize the amino group during synthesis. Use HPLC to monitor purity (≥98% as standard for intermediates ). Purification via column chromatography with silica gel or preparative HPLC is recommended. Ensure anhydrous conditions due to the moisture sensitivity of Boc-protected intermediates (Moisture: ≤0.5% ).
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Combine 1H/13C NMR to verify the cyclobutyl and methoxy groups, and FT-IR to confirm carbonyl (C=O) and Boc-group vibrations. Mass spectrometry (ESI-TOF) is critical for molecular weight validation (theoretical MW: ~283.3 g/mol, based on C12H21NO5) . Cross-reference with analogs like 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid (CAS 53249-34-6) for spectral benchmarks .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : Store in sealed containers under dry, room-temperature conditions to prevent hydrolysis of the Boc group . Stability studies show Boc-protected analogs degrade under prolonged exposure to moisture or acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature). For example, tert-butoxycarbonyl reactions are sensitive to solvent choice—use dichloromethane or THF for optimal yields . Contradictions in yields may arise from competing side reactions (e.g., cyclobutyl ring strain); monitor via in-situ FT-IR or LC-MS .
Q. What computational methods are suitable for predicting the stereochemical outcomes of reactions involving the cyclobutyl group?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric effects of the 1-methoxycyclobutyl moiety. Compare with experimental data from analogous compounds like (S)-2-((tert-butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS 181227-47-4) to validate computational predictions .
Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?
- Methodological Answer : Validate purity and stereochemistry of derivatives rigorously (e.g., chiral HPLC for enantiomeric excess). For analogs like 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, discrepancies in activity often correlate with residual solvents or moisture content . Use orthogonal assays (e.g., SPR, enzymatic inhibition) to confirm target engagement.
Q. Safety and Handling
Q. What are the primary hazards associated with handling this compound?
- Methodological Answer : Classified as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335) based on structurally similar Boc-protected compounds . Use PPE (gloves, goggles) and work in a fume hood. First aid for eye exposure: rinse with water for 15 minutes and seek medical attention .
Q. How should researchers mitigate risks during catalytic hydrogenation of the Boc group?
- Methodological Answer : Hydrogenation of Boc-protected amines requires strict inert atmospheres (N2/Ar) to prevent explosive hazards. Use Pd/C or PtO2 catalysts at low pressures (1–3 atm). Monitor reaction progress via TLC or gas evolution .
Q. Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing structure-activity relationship (SAR) data for this compound?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) can correlate structural features (e.g., cyclobutyl ring conformation) with bioactivity. Cross-validate models using datasets from analogs like 2-(benzyl(butyl)amino)acetic acid (CAS 1211476-29-7) .
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Methodological Answer : Report critical parameters: reaction time, temperature, solvent purity, and catalyst loading. For example, tert-butoxycarbonyl reactions require exact equivalents of DCC (N,N'-dicyclohexylcarbodiimide) for coupling . Include failure cases (e.g., Boc deprotection under acidic conditions) to guide troubleshooting .
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(1-methoxycyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(9(14)15)12(17-4)6-5-7-12/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
InChI Key |
PIXQHOODLCQMOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CCC1)OC |
Origin of Product |
United States |
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